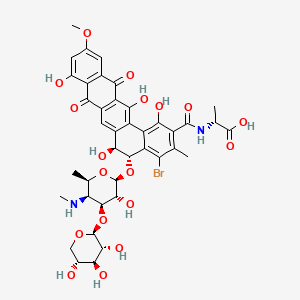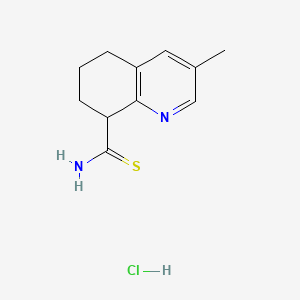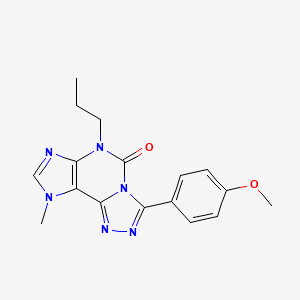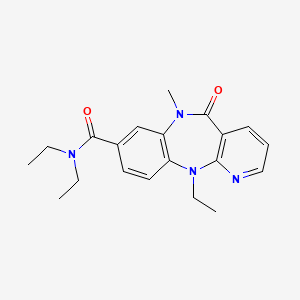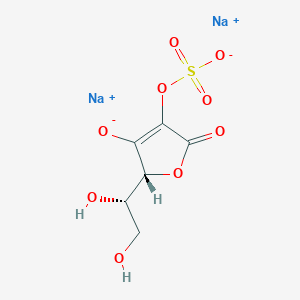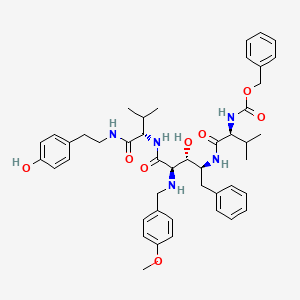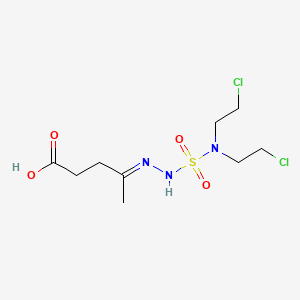
Menthadienyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Menthadienyl acetate can be synthesized through various methods. One common synthetic route involves the esterification of menthadienol with acetic acid in the presence of an acid catalyst . The reaction conditions typically include heating the reactants under reflux and removing the water formed during the reaction to drive the equilibrium towards the formation of the ester . Industrial production methods may involve continuous processes with optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
Menthadienyl acetate undergoes several types of chemical reactions, including:
Reduction: Reduction of this compound can yield menthadienol using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the acetate group is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or heptane . The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Menthadienyl acetate has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of menthadienyl acetate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to receptors or enzymes involved in various biological processes . For example, its antimicrobial activity may be due to its ability to disrupt microbial cell membranes . Further research is needed to fully elucidate the molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Menthadienyl acetate is similar to other menthane monoterpenoids, such as menthol, menthone, and menthyl acetate . it is unique in its specific structure and properties, which contribute to its distinct odor and flavor profile . Compared to menthol, which is widely used for its cooling sensation, this compound is primarily used for its flavoring properties .
Similar compounds include:
- Menthol
- Menthone
- Menthyl acetate
- Perillyl acetate
This compound stands out due to its specific applications in the flavor and fragrance industry and its potential biological activities .
Propriétés
Numéro CAS |
71660-03-2 |
|---|---|
Formule moléculaire |
C12H18O2 |
Poids moléculaire |
194.27 g/mol |
Nom IUPAC |
(2-methylidene-5-prop-1-en-2-ylcyclohexyl) acetate |
InChI |
InChI=1S/C12H18O2/c1-8(2)11-6-5-9(3)12(7-11)14-10(4)13/h11-12H,1,3,5-7H2,2,4H3 |
Clé InChI |
CCLNPVCMIJDJLR-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C1CCC(=C)C(C1)OC(=O)C |
Densité |
0.964-0970 |
Description physique |
Colourless to pale yellow liquid; spearminty |
Solubilité |
insoluble in water; 50% soluble in heptane or triacetin Miscible at room temperature (in ethanol) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-but-2-enedioic acid;N'-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)ethane-1,2-diamine](/img/structure/B12781982.png)
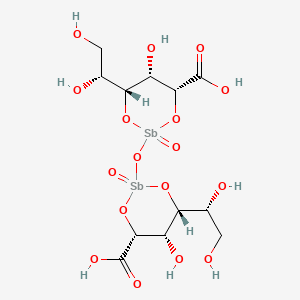
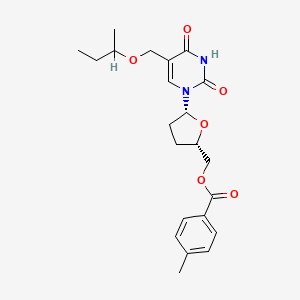
![1,1,2,2-Tetrafluoroethene;2,3,3,3-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propoxy]propanenitrile;1,1,2-trifluoro-2-(trifluoromethoxy)ethene](/img/structure/B12781995.png)

